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molecular formula C7H5NO3S B8090277 5-Methyl-2h-thieno[2,3-d][1,3]oxazine-2,4(1h)-dione

5-Methyl-2h-thieno[2,3-d][1,3]oxazine-2,4(1h)-dione

Cat. No. B8090277
M. Wt: 183.19 g/mol
InChI Key: WBLHZJOTBCBRCB-UHFFFAOYSA-N
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Patent
US07365200B2

Procedure details

Potassium hydroxide (14.77 g, 0.26 mol) was dissolved in 500 mL water. To this solution was added ethyl 2-amino-4-methyl-thiophene-3-carboxylate (24.38 g, 0.13 mol). The solution was heated at 100° C. for 16 hours. The solution was then cooled to 0° C. and trichloromethyl chloroformate (23.8 mL, 0.20 mol) was added slowly. The solution was allowed to come to room temperature and further stirred for 5 hours. The precipitated solid was collected by vacuum filtration to yield 16.0 g (66%) of 5-methyl-1H-thieno[2,3-d][1,3]oxazine-2,4-dione. MP 220° C. 1H-NMR (DMSO-d6) δ 2.30 (d, J=1.2 Hz, 3H), 6.78 (d, J=1.2 Hz, 1H), 12.55 (b, 1H) ppm; EIMS m/z 184 (M+1).
Quantity
14.77 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
24.38 g
Type
reactant
Reaction Step Two
Quantity
23.8 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].[NH2:3][C:4]1[S:5][CH:6]=[C:7]([CH3:14])[C:8]=1[C:9]([O:11][CH2:12]C)=[O:10].ClC(OC(Cl)(Cl)Cl)=[O:17]>O>[CH3:14][C:7]1[C:8]2[C:9](=[O:10])[O:11][C:12](=[O:17])[NH:3][C:4]=2[S:5][CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
14.77 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
24.38 g
Type
reactant
Smiles
NC=1SC=C(C1C(=O)OCC)C
Step Three
Name
Quantity
23.8 mL
Type
reactant
Smiles
ClC(=O)OC(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
further stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
to come to room temperature
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by vacuum filtration

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1=CSC=2NC(OC(C21)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 67.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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